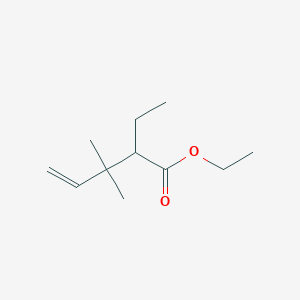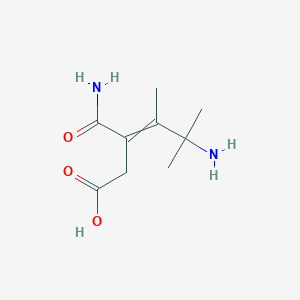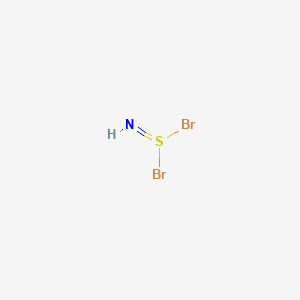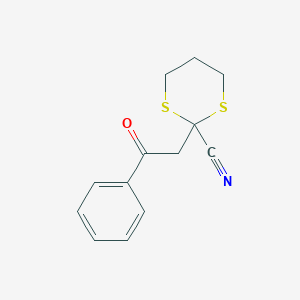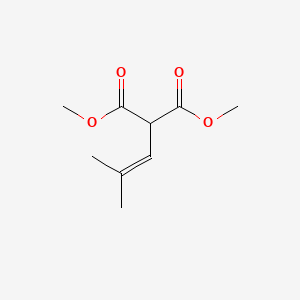![molecular formula C23H24N4O6 B14504218 N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine CAS No. 63023-96-1](/img/structure/B14504218.png)
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of L-tyrosine, which is further linked to L-histidine. This compound is often used in peptide synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine typically involves the protection of the amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group. This is followed by coupling with L-histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient coupling of amino acids. The use of high-purity reagents and solvents ensures the production of high-quality peptides suitable for research and pharmaceutical applications .
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: The imidazole ring of L-histidine can be reduced under specific conditions.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis to yield the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) is used for hydrogenolysis.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazole ring.
Substitution: Free amino group of L-tyrosine.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group provides protection to the amino group, allowing for selective reactions at other functional sites. The L-tyrosine and L-histidine residues can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protection group.
N-benzyloxycarbonyl-L-proline: Another peptide with a benzyloxycarbonyl group, used as a prolidase inhibitor.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine is unique due to the presence of both L-tyrosine and L-histidine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with biological targets, making it valuable in various research applications .
特性
CAS番号 |
63023-96-1 |
|---|---|
分子式 |
C23H24N4O6 |
分子量 |
452.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C23H24N4O6/c28-18-8-6-15(7-9-18)10-19(27-23(32)33-13-16-4-2-1-3-5-16)21(29)26-20(22(30)31)11-17-12-24-14-25-17/h1-9,12,14,19-20,28H,10-11,13H2,(H,24,25)(H,26,29)(H,27,32)(H,30,31)/t19-,20-/m0/s1 |
InChIキー |
YJZSJKZEOVWLBC-PMACEKPBSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CN=CN3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Butanol, 4-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14504140.png)
![4-[(4-Phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14504142.png)
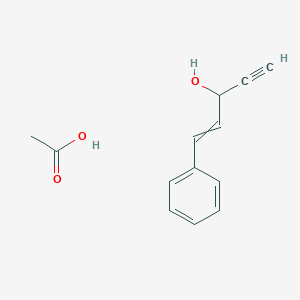
![4-[(Naphthalen-1-yl)amino]butan-2-one](/img/structure/B14504153.png)
![6-Methoxy-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14504169.png)
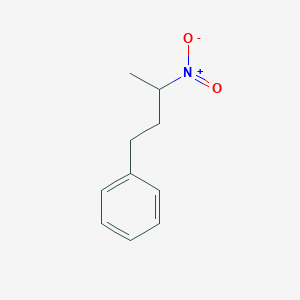
![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)
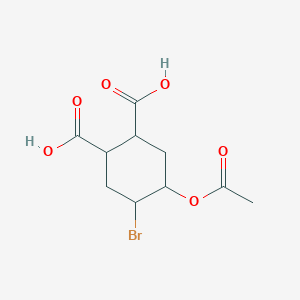
methylidene}hydroxylamine](/img/structure/B14504210.png)
